Sulfaquinoxaline sodium

Catalog No.
S721959
CAS No.
967-80-6
M.F
C14H12N4NaO2S
M. Wt
323.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaquinoxaline sodium

CAS Number

967-80-6

Product Name

Sulfaquinoxaline sodium

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide

Molecular Formula

C14H12N4NaO2S

Molecular Weight

323.33 g/mol

InChI

InChI=1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18);

InChI Key

UBDSWJJGFQSVLE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+]

Synonyms

4-Amino-N-2-quinoxalinyl-benzenesulfonamide Sodium Salt; Embazin; Noxal; Noxal;

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na]

Antibacterial Activity:

Sulfaquinoxaline sodium is a sulfonamide antibiotic, a class of drugs known for their ability to inhibit the growth of bacteria. Research has explored its effectiveness against various bacterial pathogens in both animals and in vitro (laboratory) settings. Studies have shown it to be effective against a range of gram-positive and gram-negative bacteria, including:

  • Coccidia: This is a common parasite found in poultry, and Sulfaquinoxaline sodium has been extensively studied for its coccidiostatic (inhibiting coccidia development) and coccidiocidal (killing coccidia) properties .
  • Escherichia coli (E. coli): This bacterium can cause various infections in animals and humans. Research has demonstrated the effectiveness of Sulfaquinoxaline sodium against specific strains of E. coli in poultry .
  • Salmonella: This foodborne pathogen can cause illness in both animals and humans. Studies have shown Sulfaquinoxaline sodium to be effective against some Salmonella strains in poultry .

Other Research Applications:

Beyond its antibacterial properties, Sulfaquinoxaline sodium has been explored for other research applications, including:

  • Antiprotozoal activity: Research suggests potential activity against certain protozoan parasites, such as those causing coccidiosis in rabbits .
  • Cancer research: Some studies have investigated the potential anti-tumor effects of Sulfaquinoxaline sodium, although further research is needed to understand its mechanisms and efficacy .

Sulfaquinoxaline sodium is a sulfonamide antibiotic primarily used in veterinary medicine, particularly for the treatment of coccidiosis in livestock such as cattle and sheep. Its chemical formula is C14H11N4NaO2SC_{14}H_{11}N_{4}NaO_{2}S, and it is known for its effectiveness against protozoan infections. The compound appears as a solid that is miscible with water, with a molecular weight of approximately 322.32 g/mol .

, particularly oxidation processes. For instance, it can be effectively oxidized using advanced oxidation techniques like the Photo-Fenton process, which utilizes hydrogen peroxide and UV radiation to enhance degradation rates. Studies have shown that sulfaquinoxaline sodium can achieve over 90% oxidation after 120 minutes under optimal conditions, while mineralization levels can reach up to 53% .

As an antibacterial agent, sulfaquinoxaline sodium exhibits significant biological activity against a range of bacterial pathogens and protozoa. It works by inhibiting bacterial growth through competitive inhibition of para-aminobenzoic acid, which is essential for the synthesis of folate in bacteria. This mechanism makes it effective against coccidia, which are responsible for coccidiosis in animals .

The synthesis of sulfaquinoxaline sodium typically involves the reaction of sulfanilamide with quinoxaline derivatives. The process may include the following steps:

  • Formation of Quinoxaline: Synthesis begins with the preparation of quinoxaline from appropriate precursors.
  • Sulfonamide Formation: The quinoxaline derivative is then reacted with sulfanilamide to form sulfaquinoxaline.
  • Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by neutralization with sodium hydroxide or sodium carbonate.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .

Studies on the interactions of sulfaquinoxaline sodium reveal its potential toxicity and environmental impact. Research indicates that while it effectively degrades under specific conditions (e.g., UV/Hydrogen Peroxide), its byproducts may retain toxicity, necessitating further investigation into their environmental fate . Additionally, its interactions with other drugs or compounds can lead to altered efficacy or increased toxicity, highlighting the importance of understanding these dynamics in both veterinary and environmental contexts.

Sulfaquinoxaline sodium shares structural similarities with other sulfonamide antibiotics, which often exhibit similar mechanisms of action but differ in their spectrum of activity and pharmacokinetics. Below are some similar compounds:

Compound NameChemical FormulaPrimary UseUnique Features
SulfadiazineC10H10N4O2SC_{10}H_{10}N_{4}O_{2}SAntibacterial for livestockBroader spectrum against bacteria
SulfamethazineC11H12N4O2SC_{11}H_{12}N_{4}O_{2}SAntibacterial for livestockLonger half-life
SulfamethoxazoleC10H11N3O3SC_{10}H_{11}N_{3}O_{3}SAntibacterial for humansUsed in combination therapies
TrimethoprimC14H18N4O3C_{14}H_{18}N_{4}O_3Antibacterial for humansOften combined with sulfamethoxazole

Sulfaquinoxaline sodium is unique due to its specific application against coccidia and its formulation as a sodium salt, enhancing solubility and bioavailability compared to other sulfonamides .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.05786609 g/mol

Monoisotopic Mass

323.05786609 g/mol

Heavy Atom Count

22

UNII

21223EPJ40

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 43 companies with hazard statement code(s):;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

967-80-6

Wikipedia

Sulfaquinoxaline sodium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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